Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a cyclopropyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions involving pyrrole derivatives.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymerization agents
Mechanism of Action
The mechanism by which Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways The cyclopropyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors
Comparison with Similar Compounds
Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:
Ethyl 1H-pyrrole-2-carboxylate: Lacks the cyclopropyl group, which can result in different reactivity and applications.
1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Contains an aldehyde group instead of an ester, leading to different chemical properties and uses.
Methyl 3-(1H-pyrrol-2-yl)propanoate: Another ester derivative with a different substitution pattern on the pyrrole ring .
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-5-8(11-9)7-3-4-7/h5-7,11H,2-4H2,1H3 |
InChI Key |
OPBGNGNKDSKWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C2CC2 |
Origin of Product |
United States |
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